4-Methoxy-2,3-dimethylaniline
Overview
Description
4-Methoxy-2,3-dimethylaniline is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2,3-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst . Another method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves the alkylation of aniline with methanol under acidic conditions. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various alkylated or acylated aniline derivatives .
Scientific Research Applications
4-Methoxy-2,3-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3-dimethylaniline involves its interaction with various molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and interaction with enzymes and receptors. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting cell membranes or inhibiting enzyme function .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, with no substituents on the benzene ring.
4-Methoxyaniline: Aniline with a methoxy group at the para position.
2,3-Dimethylaniline: Aniline with methyl groups at the 2 and 3 positions.
Uniqueness
4-Methoxy-2,3-dimethylaniline is unique due to the presence of both methoxy and methyl groups, which significantly influence its chemical reactivity and biological activity. The combination of these substituents provides distinct properties compared to other aniline derivatives .
Properties
IUPAC Name |
4-methoxy-2,3-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQCNWWPXWOMAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454926 | |
Record name | 4-Methoxy-2,3-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77375-19-0 | |
Record name | 4-Methoxy-2,3-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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